molecular formula C19H16N2O6 B11114256 2-Methylpropyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

2-Methylpropyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B11114256
M. Wt: 368.3 g/mol
InChI Key: SCDHPRREBHUHGF-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the condensation of a phthalic anhydride with primary amines, followed by nitration and esterification reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .

Chemical Reactions Analysis

2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindole moiety can bind to multiple receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can be compared with other isoindole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the nitro group and isoindole moiety in 2-METHYLPROPYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

2-methylpropyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C19H16N2O6/c1-11(2)10-27-19(24)12-5-3-6-13(9-12)20-17(22)14-7-4-8-15(21(25)26)16(14)18(20)23/h3-9,11H,10H2,1-2H3

InChI Key

SCDHPRREBHUHGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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